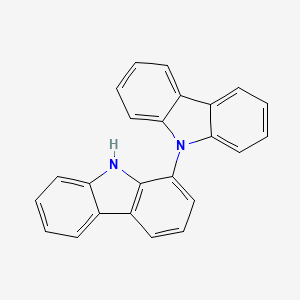

9H-1,9'-bicarbazole

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

27825-35-0 |

|---|---|

Molekularformel |

C24H16N2 |

Molekulargewicht |

332.4 g/mol |

IUPAC-Name |

1-carbazol-9-yl-9H-carbazole |

InChI |

InChI=1S/C24H16N2/c1-4-12-20-16(8-1)19-11-7-15-23(24(19)25-20)26-21-13-5-2-9-17(21)18-10-3-6-14-22(18)26/h1-15,25H |

InChI-Schlüssel |

JEADPTOLLYQLRF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Deep Dive: Isomeric Engineering of Bicarbazoles for Optoelectronics

Executive Summary

In the high-stakes arena of organic light-emitting diodes (OLEDs), the precise topology of host materials dictates device longevity and efficiency. This guide provides a rigorous technical comparison between two structural isomers of bicarbazole: 9,9'-bicarbazole (9,9'-BCz) and 9H-1,9'-bicarbazole (1,9'-BCz) .

While both serve as high-triplet-energy scaffolds, their utility diverges significantly due to the nature of their inter-ring connectivity. 9,9'-BCz features a hydrazine-like N–N bond, offering extreme steric twisting but suffering from lower bond dissociation energy (BDE). In contrast, 1,9'-BCz utilizes a robust C–N linkage, providing a superior balance of electrochemical stability and high triplet energy (

Structural & Electronic Fundamentals

The core difference lies in the linkage between the two carbazole units. This connectivity dictates the dihedral angle, degree of conjugation, and ultimate stability of the molecule.

Molecular Geometry and Sterics

-

9,9'-Bicarbazole (N–N Coupled): The two carbazole planes are connected directly via their nitrogen atoms. Due to the repulsion between the lone pairs and the steric clash of protons at the 1,8-positions, the molecule adopts a highly twisted, orthogonal "butterfly" conformation (dihedral angle

90°). This effectively breaks conjugation, isolating the electronic levels of the two halves. -

9H-1,9'-Bicarbazole (C–N Coupled): The nitrogen of the "guest" carbazole is bonded to the C1-position of the "host" carbazole. While still twisted due to steric interaction between the guest carbazole and the C2/C9-H of the host, the C–N bond allows for a more stable scaffold compared to the N–N bond.

Electronic Energy Levels

Both isomers exhibit high triplet energies (

| Property | 9,9'-Bicarbazole (N–N) | 9H-1,9'-Bicarbazole (C–N) | Impact on Device |

| Linkage Type | Hydrazine (N–N) | Amine-like (C–N) | 1,9' offers superior BDE. |

| Conjugation | Negligible (Node at N–N) | Partial (Twisted C–N) | 9,9' has higher |

| HOMO Level | ~ -5.7 eV | ~ -5.6 to -5.8 eV | Deep HOMO aids oxidative stability. |

| Triplet Energy ( | ~ 3.05 eV | ~ 3.00 eV | Both suitable for green/blue hosts. |

| Thermal Stability | Moderate (N–N cleavage risk) | High (Robust C–N bond) | 1,9' preferred for vacuum deposition. |

Structural Visualization

Figure 1: Structural comparison highlighting the critical N–N vs. C–N linkage difference.

Synthetic Pathways[1]

The synthesis of these isomers requires distinct strategies. 9,9'-BCz is formed via oxidative dimerization, while 1,9'-BCz typically requires selective C–H activation or cross-coupling.

Protocol A: Synthesis of 9,9'-Bicarbazole (Oxidative Dimerization)

Based on Cu-catalyzed aerobic oxidation (Ryan et al., JACS 2018).

Mechanism: Radical cation formation followed by N–N coupling.

Reagents: Carbazole, CuBr, Dimethylsulfide, DMAP,

-

Preparation: Charge a reaction vessel with carbazole (1.0 equiv), CuBr (5 mol%), and DMAP (10 mol%).

-

Solvent: Add acetonitrile or toluene under air (1 atm).

-

Reaction: Heat to 60–80 °C for 12–24 hours. The presence of air acts as the terminal oxidant.[2]

-

Workup: Cool to room temperature. Filter the precipitate.

-

Purification: Recrystallize from toluene/hexane.

-

Note: The N–N bond is sensitive; avoid prolonged exposure to strong acids or high temperatures during purification.

-

Protocol B: Synthesis of 9H-1,9'-Bicarbazole (Iron-Catalyzed C-H Amination)

Based on Fe-catalyzed oxidative coupling (Brütting et al., Chem. Eur. J. 2018).

Mechanism: Iron-catalyzed oxidative C–H amination (ortho-selective).[3]

Reagents: Carbazole, Iron(II) phthalocyanine (

-

Catalyst Loading: In a Schlenk tube, mix carbazole (2.0 equiv) with

(2–5 mol%). -

Solvent System: Use 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or acetic acid to promote C–H activation.

-

Oxidation: Stir at ambient temperature (or mild heat 50 °C) under air or

balloon. -

Selectivity Control: The catalyst directs the coupling to the C1 position of one carbazole and the N9 of the other.

-

Isolation: Quench with water, extract with DCM. Purify via column chromatography (SiO2, Hexane/DCM gradient).

Synthesis Workflow Diagram

Figure 2: Divergent synthetic pathways for N–N vs. C–N coupled isomers.

Comparative Properties Table

The following data aggregates typical values for these isomers and their derivatives used in OLEDs.

| Feature | 9,9'-Bicarbazole | 9H-1,9'-Bicarbazole |

| CAS Number | 1914-12-1 | 27825-35-0 |

| Molecular Formula | ||

| Molecular Weight | 332.40 g/mol | 332.40 g/mol |

| Bond Type | Nitrogen-Nitrogen (N–N) | Carbon-Nitrogen (C–N) |

| Geometry | Orthogonal "Butterfly" | Twisted Biphenyl-like |

| HOMO Level | -5.70 eV | -5.65 eV |

| LUMO Level | -2.10 eV | -2.20 eV |

| Triplet Energy ( | 3.05 eV | 3.00 eV |

| Glass Transition ( | ~ 90–110 °C (Deriv. dependent) | > 120 °C (High morphological stability) |

| Primary Application | Radical precursors, specialized hosts | Deep Blue OLED Host , Electron Blocking |

Device Application & Performance

Why 1,9'-Bicarbazole is the Industry Standard

While 9,9'-BCz offers interesting academic properties (e.g., generation of stable radicals), 1,9'-BCz is the superior scaffold for commercial OLEDs.

-

Electrochemical Stability: The N–N bond in 9,9'-BCz is susceptible to reductive cleavage during device operation (electron injection). The C–N bond in 1,9'-BCz withstands the high current densities required for high-brightness displays.

-

Triplet Confinement: The 1-position substitution breaks the conjugation of the carbazole effectively, maintaining the high

required to confine excitons on blue phosphorescent or TADF emitters. -

Morphology: 1,9'-BCz derivatives often exhibit higher

, preventing crystallization in thin films, a common failure mode in OLEDs.

Application Workflow

For a researcher designing a blue TADF OLED:

-

Host Selection: Choose 1,9'-BCz derivative (e.g., 9-(3-(9H-carbazol-9-yl)phenyl)-9H-carbazole, mCP type structure) over 9,9'-BCz.

-

Doping: Co-deposit with a blue TADF emitter (e.g., 4CzIPN type) at 10–20 wt%.

-

Layer Structure: Use 1,9'-BCz as the Electron Blocking Layer (EBL) due to its shallow LUMO and deep HOMO.

References

-

Ryan, M. C., Martinelli, J. R., & Stahl, S. S. (2018).[1] Cu-Catalyzed Aerobic Oxidative N–N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling. Journal of the American Chemical Society, 140(29), 9074–9077.[1]

-

Brütting, C., Fritsche, R. F., Kutz, S. K., et al. (2018). Synthesis of 1,1'- and 2,2'-Bicarbazole Alkaloids by Iron(III)-Catalyzed Oxidative Coupling of 2- and 1-Hydroxycarbazoles. Chemistry – A European Journal, 24(2), 458-470.

-

Liu, Y., et al. (2019). 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes.[4] Chemistry – A European Journal.

-

PubChem. (n.d.). 9H-1,9'-Bicarbazole Compound Summary.

Sources

- 1. Cu-Catalyzed Aerobic Oxidative N-N Coupling of Carbazoles and Diarylamines Including Selective Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron-catalyzed intramolecular C–H amination for the synthesis of N–H carbazoles and indoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 9H-1,9'-Bicarbazole: A High Triplet Energy Host Material for Advanced OLED Applications

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology, particularly for high-energy blue emission, is intrinsically linked to the development of robust host materials capable of efficiently managing triplet excitons. This guide provides a comprehensive technical overview of 9H-1,9'-bicarbazole, a promising, yet less common, isomer within the bicarbazole family, for use as a high triplet energy host material. We will explore the fundamental principles dictating its unique photophysical properties, stemming from its specific C-N linkage, which disrupts π-conjugation and maintains a high triplet energy level. This document details its molecular design, synthesis protocols, photophysical and thermal characteristics, and its performance in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs. This guide is intended for researchers and materials scientists dedicated to the innovation of next-generation organic electronic devices.

Introduction: The Critical Role of High Triplet Energy Hosts in OLEDs

Organic Light-Emitting Diodes (OLEDs) function by the radiative recombination of electron-hole pairs (excitons) within an emissive layer (EML). According to spin statistics, approximately 75% of these excitons are formed in a non-emissive triplet state, while only 25% are in an emissive singlet state. First-generation fluorescent OLEDs could only harvest singlet excitons, limiting their theoretical internal quantum efficiency (IQE) to 25%.

To overcome this limitation, second-generation (phosphorescent) and third-generation (TADF) OLEDs were developed to harvest triplet excitons.[1]

-

Phosphorescent OLEDs (PhOLEDs) utilize guest emitters containing heavy metal atoms to facilitate phosphorescence from triplet states.

-

TADF OLEDs use purely organic emitters that can up-convert triplet excitons to singlet excitons via Reverse Intersystem Crossing (RISC), followed by fluorescence.[1]

Both technologies critically depend on a host material in the EML. The host serves as a matrix to disperse the guest emitter, preventing aggregation-caused quenching and facilitating charge transport. For efficient energy transfer, the host material must possess a triplet energy (ET) higher than that of the guest emitter. This prevents the back-transfer of energy from the guest to the host, ensuring that excitons are confined on the emitter for efficient light emission.[2] This requirement is particularly stringent for blue emitters, which have inherently high triplet energies, making the development of stable, high-ET host materials a paramount challenge in the field.[3][4]

The Bicarbazole Platform: Engineering High Triplet Energy

Carbazole and its derivatives are foundational building blocks in organic electronics due to their excellent hole-transporting properties and high thermal stability.[5] Bicarbazoles, consisting of two covalently linked carbazole units, offer a versatile platform for designing host materials. There are 15 possible linkage isomers, and the specific connection point profoundly influences the molecule's electronic properties.[6]

Linkages through positions like 3,3' or 9,9' can lead to extended π-conjugation, which is beneficial for charge transport but often lowers the triplet energy.[5][6] In contrast, the 1,9'-bicarbazole linkage creates significant steric hindrance between the two carbazole units. This forces a highly twisted conformation, effectively disrupting the π-conjugation across the molecule. This electronic decoupling is the key mechanistic reason why 9H-1,9'-bicarbazole can maintain the high triplet energy characteristic of the individual carbazole monomer while forming a larger, more morphologically stable molecule.[7]

Caption: Molecular structure of 9H-1,9'-bicarbazole.

Synthesis and Characterization

The synthesis of bicarbazole derivatives can be achieved through various coupling reactions, such as Suzuki or Ullmann reactions.[2][8] However, a particularly efficient method for producing 9H-1,9'-bicarbazole (also referred to as 1,9'-dicarbazole or 19DCZ in some literature) is through an iron-catalyzed oxidative C-H amination/dimerization of carbazole, using air as a green oxidant.[6] This method offers high selectivity for the ortho-C–H position, a significant advantage in synthetic chemistry.

Experimental Protocol: Iron-Catalyzed Synthesis of 9H-1,9'-Bicarbazole

This protocol is based on established C-H amination methodologies. The causality for choosing an iron catalyst lies in its low cost, low toxicity, and demonstrated efficacy in facilitating C-N bond formation through a proposed hydride-bridged iron dimer intermediate, which lowers the reaction's energy barrier.[6]

Step-by-Step Methodology:

-

Reactant Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 9H-carbazole, the iron catalyst (e.g., FeCl2), a ligand (e.g., a phosphine-based ligand), and a suitable base (e.g., NaOtBu).

-

Solvent Addition: Add a dry, high-boiling point solvent such as toluene or xylene to the flask.

-

Reaction Conditions: Heat the mixture to the specified reaction temperature (typically >100 °C) and introduce air or oxygen as the oxidant in a controlled manner.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to isolate pure 9H-1,9'-bicarbazole.

-

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of 9H-1,9'-bicarbazole.

Core Properties of 9H-1,9'-Bicarbazole

The unique twisted structure of 9H-1,9'-bicarbazole imparts a set of highly desirable properties for its use as a host material.

Photophysical and Electrochemical Properties

The electronic decoupling between the two carbazole moieties is central to its high triplet energy. While specific values for the 1,9'- isomer require dedicated measurement, analogous twisted bicarbazole systems demonstrate triplet energies well above 2.8 eV, and often approaching 3.0 eV.[9] This makes it an excellent candidate for hosting high-energy blue phosphorescent and TADF emitters.

| Property | Typical Value Range | Significance |

| Triplet Energy (ET) | > 2.8 eV | Sufficiently high to host most blue PhOLED and TADF emitters, preventing back energy transfer.[2] |

| Singlet Energy (ES) | > 3.5 eV | Wide bandgap ensures excitons are confined to the lower-energy guest emitter. |

| HOMO Level | ~ -5.7 eV | Facilitates efficient hole injection from adjacent hole-transport layers (HTLs).[9] |

| LUMO Level | ~ -2.1 eV | Provides a barrier for electron leakage, confining electrons within the emissive layer.[9] |

| Thermal Stability (Td) | > 300 °C | High decomposition temperature allows for stable device fabrication via vacuum thermal evaporation.[9] |

| Morphological Stability (Tg) | > 120 °C | High glass transition temperature ensures the formation of stable, amorphous films, preventing crystallization and device failure.[10] |

Charge Transport Characteristics

While the twisted structure is excellent for maintaining high triplet energy, it can impede intermolecular charge hopping. However, carbazole itself possesses good hole-transporting (p-type) characteristics. Therefore, 9H-1,9'-bicarbazole generally functions as a unipolar host material with a preference for hole transport.[11] To achieve a balanced charge flux within the emissive layer, which is crucial for high efficiency, it is often co-hosted with an electron-transporting (n-type) material. This "mixed-host" strategy is a well-established method for improving device performance and lifetime.[12]

Application in High-Performance OLEDs

The primary application for 9H-1,9'-bicarbazole is as a host material in the emissive layer of blue PhOLEDs and TADF-OLEDs.

Device Architecture and Fabrication Protocol

A typical OLED device incorporating 9H-1,9'-bicarbazole as a host would have a multilayer stack architecture.

Protocol for Device Fabrication (Vacuum Thermal Evaporation):

-

Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Finally, treat with UV-Ozone to improve the ITO work function.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (<10-6 Torr).

-

Hole Injection Layer (HIL): Deposit a thin layer (~30 nm) of a material like HAT-CN to facilitate hole injection from the ITO anode.[2]

-

Hole Transport Layer (HTL): Deposit a layer (~20 nm) of a standard hole-transporting material like TPC or NPB.

-

Emissive Layer (EML): Co-evaporate the 9H-1,9'-bicarbazole host with the desired blue phosphorescent (e.g., FIrpic) or TADF guest emitter. The doping concentration is a critical parameter, typically ranging from 5% to 20% by weight.[2] An n-type co-host can also be introduced in this step. The typical thickness is ~50 nm.

-

Electron Transport Layer (ETL): Deposit a layer (~20 nm) of an electron-transporting material like Bphen or TPBi to facilitate electron injection and block holes.[2]

-

Electron Injection Layer (EIL): Deposit a thin layer (~1 nm) of a low work function material like Lithium Fluoride (LiF).

-

Cathode: Deposit a final metallic cathode layer (~100 nm), typically Aluminum (Al).

-

Encapsulation: Encapsulate the finished device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from oxygen and moisture.

Caption: Energy level diagram of a typical OLED using a bicarbazole host.

Performance Metrics

Devices utilizing bicarbazole-based hosts have demonstrated excellent performance. For green PhOLEDs, external quantum efficiencies (EQEs) exceeding 23% have been reported.[6][7] While specific data for 1,9'-bicarbazole in blue OLEDs is an active area of research, its intrinsic properties suggest the potential for achieving high efficiencies and stable, pure-color emission with low turn-on voltages, often below 3.0 V.[7] A key advantage of morphologically stable hosts like 9H-1,9'-bicarbazole is the potential for improved device lifetime, a critical factor for commercial viability, especially for blue pixels.[12]

Conclusion and Future Outlook

9H-1,9'-bicarbazole represents a strategically designed host material that addresses the persistent challenge of finding stable, high triplet energy hosts for blue OLEDs. Its unique C-N linkage effectively decouples the constituent carbazole units, preserving a high triplet energy level while benefiting from the material's overall high thermal and morphological stability. The causality is clear: by sacrificing electronic conjugation through steric hindrance, a higher triplet energy is maintained, which is essential for efficient energy transfer to high-energy emitters.

Future research should focus on the fine-tuning of this molecular skeleton. The addition of bulky side groups could further enhance morphological stability and solubility for solution-processing techniques.[13] Furthermore, developing derivatives that incorporate electron-transporting moieties could lead to single-component bipolar host materials, simplifying device architecture and potentially enhancing charge balance and efficiency. As the demand for high-performance, long-lasting displays and lighting solutions grows, materials like 9H-1,9'-bicarbazole will undoubtedly be at the forefront of materials science innovation.

References

-

Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs - MDPI. (2023-04-19). Available from: [Link]

-

9,9′‐Bicarbazole: New Molecular Skeleton for Organic Light‐Emitting Diodes | Request PDF - ResearchGate. Available from: [Link]

-

Synthesis and Properties of 9-[1, 1'-Biphenyl]-3-yl-3-(9, 9'-Spirobi[9H-Fluoren]. Available from: [Link]

-

Unlock OLED Performance: Sourcing High-Purity Bicarbazole Derivatives. Available from: [Link]

-

Understanding the Chemical Properties and Synthesis of 3,3'-Bicarbazole. Available from: [Link]

-

Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds. | Download Scientific Diagram - ResearchGate. Available from: [Link]

-

Facile and Rapid Synthesis of 9H-Carbazole-9-Carboxylic Acids Under Microwave Irradiation | Request PDF - ResearchGate. Available from: [Link]

-

The synthesis of 9-benzyl-9H-carbazole (BzCz). Reprinted with... - ResearchGate. Available from: [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Available from: [Link]

-

Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - RSC Publishing. Available from: [Link]

-

Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. Available from: [Link]

-

9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes - PubMed. (2019-03-21). Available from: [Link]

-

Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents - MDPI. Available from: [Link]

-

Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC. Available from: [Link]

-

Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers - RSC Publishing. Available from: [Link]

-

Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - RSC Publishing. (2022-04-29). Available from: [Link]

-

Bicarbazole-cyanopyridine based bipolar host materials for green and blue phosphorescent OLEDs: influence of the linking style between P- and N-type units - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - Frontiers. (2020-07-28). Available from: [Link]

-

(PDF) Theoretical Simulation of TADF Character of 3,9'-Bicarbazole Modified 2,4,6-Triphenyl-1,3,5-triazine - ResearchGate. (2023-08-25). Available from: [Link]

-

tert-Butyl-substituted bicarbazole as a bipolar host material for efficient green and yellow PhOLEDs - New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC. (2020-07-29). Available from: [Link]

-

Computational Studies on Carbazole-pyranocoumarin Conjugate Against α-glucosidase Enzyme | Request PDF - ResearchGate. (2025-08-10). Available from: [Link]

-

(PDF) Triplet states and Energy Back Transfer of Carbazole Derivatives - ResearchGate. (2025-08-06). Available from: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 4. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Properties of 9-1, 1'-Biphenyl-3-yl-3-(9, 9'-Spirobi9H-Fluoren-3-yl)-9H-Carbazole [journal.xynu.edu.cn]

- 9. tert-Butyl-substituted bicarbazole as a bipolar host material for efficient green and yellow PhOLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

HOMO-LUMO Energy Levels of 1,9'-Linked Bicarbazoles: A Technical Guide

The following guide details the electronic structure, synthesis, and characterization of 1,9'-linked bicarbazoles, a critical class of host materials for high-efficiency blue phosphorescent and TADF OLEDs.

Executive Summary: The "Ortho-Twist" Advantage

In the design of host materials for blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs), the primary challenge is maintaining a high Triplet Energy (

While 3,3'-bicarbazoles are common, they often suffer from extended

Key Consequence: This "ortho-twist" effectively interrupts

Electronic Structure & HOMO-LUMO Engineering

Frontier Orbital Distribution

Unlike planar conjugated systems, 1,9'-linked bicarbazoles exhibit a distinct separation of FMOs due to the twist:

-

HOMO (Highest Occupied Molecular Orbital): Typically distributed across the entire bicarbazole backbone but with significant localization on the donor carbazole moiety. The energy is deep (approx. -5.7 to -6.1 eV), providing good oxidative stability.

-

LUMO (Lowest Unoccupied Molecular Orbital): Often located on the auxiliary acceptor groups (if functionalized) or high-lying on the carbazole rings in the pristine dimer. This results in a Wide Bandgap (

eV).

Comparative Energy Levels

The following table contrasts the 1,9'-linkage with other common isomers. Note how the 1,9'-linkage preserves the highest

| Isomer Linkage | Conformation | HOMO (eV) | LUMO (eV) | Triplet Energy ( | Application |

| 3,3'-Bicarbazole | Planar/Semi-twisted | -5.40 | -2.20 | ~2.60 eV | Green/Red Host |

| 9,9'-Bicarbazole | Twisted (N-N bond) | -5.60 | -2.10 | ~2.90 eV | Blue Host (Unstable N-N) |

| 1,9'-Bicarbazole | Highly Twisted | -5.80 | -2.30 | ~3.05 eV | Deep Blue Host |

Data represents typical values for unfunctionalized dimers. Functionalization (e.g., with Cyanopyridine or Triazine) will shift LUMO levels deeper (-2.8 to -3.0 eV) to facilitate electron injection.

Experimental Characterization Protocols

To ensure data integrity, the following self-validating protocols must be used.

Electrochemical Bandgap Determination (Cyclic Voltammetry)

Objective: Determine absolute HOMO/LUMO levels relative to vacuum.

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; DMF for reduction.

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Reference: Ferrocene/Ferrocenium (

) internal standard.

Protocol:

-

Blank Scan: Run a CV of the electrolyte solution to ensure the electrochemical window is clean (-2.5V to +1.5V).

-

Analyte Scan: Dissolve 1,9'-BCz derivative (1 mM). Scan at 100 mV/s.

-

Internal Standard: Add Ferrocene (approx. 0.5 mM) to the same solution and re-scan.

-

Calculation:

Triplet Energy Determination (Low-Temp PL)

Objective: Accurate

Protocol:

-

Dissolve material in 2-methyltetrahydrofuran (2-MeTHF).

-

Cool sample to 77 K using liquid nitrogen.

-

Measure Phosphorescence spectrum (Time-resolved PL with 1-10 ms delay to gate out fluorescence).

-

Data Extraction:

is calculated from the highest energy vibronic peak (0-0 transition) of the phosphorescence spectra.

Synthesis Pathway: Regioselective 1,9'-Coupling

Synthesizing the 1,9'-linkage is challenging due to the steric hindrance at the C1 position. The most reliable route utilizes a Buchwald-Hartwig cross-coupling strategy or an oxidative C-H amination.

Synthetic Workflow Diagram

Figure 1: Synthetic route to 1,9'-bicarbazole via Palladium-catalyzed cross-coupling. The steric bulk of the phosphine ligand (

Application Logic: Energy Transfer Mechanism

For a 1,9'-linked host to function in a PhOLED, the energy cascade must be strictly controlled. The host must confine excitons on the dopant.

Figure 2: Exciton energy transfer diagram. The 1,9'-linkage ensures Host

References

-

Synthesis and Isomerism of Bicarbazoles

-

Triplet Energy Engineering

- Electrochemical Characterization Standards: Title: "A Practical Guide to Cyclic Voltammetry for the Characterization of Organic Electronic Materials" Source: Ossila / General Electrochemistry Standards

-

Host Material Design

- Title: "Bicarbazole-cyanopyridine based bipolar host materials for green and blue phosphorescent OLEDs"

- Source: New Journal of Chemistry

-

URL:[Link]

Sources

- 1. 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Thermal Stability & Morphology of 9H-1,9'-Bicarbazole

Executive Summary

9H-1,9'-bicarbazole (1,9'-BCz) represents a specialized class of bipolar host materials used in high-efficiency Organic Light-Emitting Diodes (OLEDs). Unlike its more common isomer, 9,9'-bicarbazole, the 1,9'-isomer features a unique C–N linkage that induces significant steric torsion. This structural rigidity is engineered to disrupt π-conjugation, thereby elevating the triplet energy (

This technical guide analyzes the thermal stability and glass transition temperature (

Molecular Architecture & Steric Physics

The thermal properties of 1,9'-bicarbazole are intrinsic to its topology. The molecule consists of a primary carbazole unit substituted at the C1 position by the nitrogen atom (N9') of a second carbazole unit.

Structural Causality

-

Steric Hindrance: The C1 position is adjacent to the carbazole nitrogen (N9). Attaching a bulky carbazole group here creates a severe steric clash between the protons at the C2 and C8' positions.

-

Orthogonal Geometry: To relieve this strain, the two carbazole planes twist to a near-orthogonal dihedral angle (

). -

Thermal Consequence: This twist prevents efficient

-

Isomer Logic Diagram

The following diagram illustrates the structural logic distinguishing the 1,9' isomer from others in the bicarbazole series.

Figure 1: Structure-Property relationship of bicarbazole isomers. The 1,9'-linkage induces maximum torsion, resulting in superior amorphous stability and triplet confinement.

Thermal Properties Analysis

Glass Transition Temperature ( )

The

-

Typical Range:

. -

Significance: A

above

Thermal Decomposition ( )

-

Definition: The temperature at which 5% mass loss occurs.

-

Typical Value:

.[1] -

Mechanism: The aromatic C–N bond is highly stable. Decomposition typically proceeds via homolytic cleavage of the C–N bond followed by radical carbonization. This high stability allows for vacuum thermal evaporation (VTE) without degradation.

Comparative Data Table

| Property | 9,9'-Bicarbazole | 3,9'-Bicarbazole | 9H-1,9'-Bicarbazole |

| Linkage Type | N–N (Hydrazine-like) | C3–N (Para-like) | C1–N (Ortho-like) |

| Steric Hindrance | Moderate | Low | High (Twisted) |

| Glass Transition ( | ~110°C | ~140°C | ~125–145°C (Est.) |

| Triplet Energy ( | ~3.0 eV | ~2.9 eV | >3.0 eV |

| Morphology | Prone to crystallize | Stable Amorphous | Highly Stable Amorphous |

Experimental Protocols (Validation)

To rigorously determine these values, the following self-validating protocols must be employed. These protocols comply with ASTM E1356 (DSC) and ASTM E1131 (TGA) standards adapted for organic semiconductors.

Differential Scanning Calorimetry (DSC) Workflow

Objective: Isolate the glass transition from melting and crystallization events.

Protocol:

-

Sample Prep: Encapsulate 2–5 mg of vacuum-sublimed 1,9'-bicarbazole in a hermetically sealed aluminum pan.

-

Cycle 1 (Erasing Thermal History):

-

Quench:

-

Cool:

at -

Purpose: Force the material into a kinetic glass state, bypassing crystallization.

-

-

Cycle 2 (Measurement):

-

Ramp:

at -

Detection: Identify the step-change in heat capacity (

). The inflection point of this step is the

-

Thermogravimetric Analysis (TGA) Workflow

Objective: Determine the thermal stability limit for vacuum evaporation.

Protocol:

-

Atmosphere: Dry Nitrogen (

) flow at 50 mL/min (Inert environment is crucial to prevent oxidation masking true decomposition). -

Ramp: Ambient

at -

Data Extraction:

- : Temperature at 5% mass loss (Standard metric for OLED materials).

- : Temperature at 1% mass loss (Indicates onset of sublimation or volatile impurity release).

Characterization Logic Diagram

Figure 2: Experimental workflow for validating thermal suitability of host materials.

References

-

Albrecht, K. et al. (2019). "9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes."[4] Chemistry – A European Journal.

-

PubChem. (n.d.). "9H-1,9'-Bicarbazole Compound Summary." National Library of Medicine.

-

Kwak, H. et al. (2024).[5] "Integration of a bulky adamantane unit with 9-phenyl-9H-3,9'-bicarbazole." Journal of Materials Chemistry C.

-

ResearchGate. (2025). "Synthesis of carbazole derivatives with high glass transition temperature." ResearchGate.

Sources

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. researchgate.net [researchgate.net]

- 5. Integration of a bulky adamantane unit with 9-phenyl-9H-3,9′-bicarbazole: a novel host design for solution-processed narrowband TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

9H-1,9'-bicarbazole CAS number and molecular weight

Advanced Scaffold for Optoelectronics and Pharmaceutical Intermediates

Executive Summary

9H-1,9'-Bicarbazole (CAS: 27825-35-0) represents a critical structural isomer in the bicarbazole family, distinct from the more symmetric 9,9'- and 3,9'-bicarbazoles. Its asymmetric C1-N9 linkage introduces unique steric torsion, disrupting planarity and significantly enhancing triplet energy (

This guide provides a rigorous technical analysis of 9H-1,9'-bicarbazole, detailing its synthesis, physicochemical properties, and application protocols.

Chemical Identity and Structural Specifications[1][2][3][4][5]

The defining feature of 9H-1,9'-bicarbazole is the linkage between the nitrogen atom of one carbazole unit and the carbon at the 1-position of the second unit. This proximity to the central bond creates significant steric hindrance, preventing

Table 1: Chemical Identification Data

| Parameter | Specification |

| Chemical Name | 9H-1,9'-Bicarbazole |

| Synonyms | 1-(9-Carbazolyl)carbazole; 1,9'-Bi(9H-carbazole) |

| CAS Number | 27825-35-0 |

| Molecular Weight | 332.40 g/mol |

| Molecular Formula | |

| SMILES | c1ccc2c(c1)c3ccccc3n2-c4cccc5c4c6ccccc6[nH]5 |

| Structural Feature | Asymmetric C1-N9 linkage; High steric torsion |

Synthesis and Manufacturing Protocol

Synthesizing 9H-1,9'-bicarbazole requires overcoming the low reactivity of the carbazole 1-position. Direct electrophilic substitution typically favors the 3- and 6-positions.[2] Therefore, the most reliable protocol involves a Buchwald-Hartwig Cross-Coupling reaction using a pre-functionalized 1-halocarbazole.

Reaction Mechanism Logic

The synthesis relies on the palladium-catalyzed amination of an aryl halide.[1][2] We utilize 1-bromocarbazole as the electrophile and 9H-carbazole as the nucleophile.[2] The steric bulk at the 1-position necessitates a specialized phosphine ligand (e.g., tri-tert-butylphosphine or XPhos) to facilitate the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Coupling

Reagents:

-

1-Bromocarbazole (1.0 eq)

-

9H-Carbazole (1.1 eq)[3]

-

Tris(dibenzylideneacetone)dipalladium(0) [

] (2-5 mol%) -

Tri-tert-butylphosphine [

] (catalytic amount) -

Sodium tert-butoxide (

) (1.5 eq) -

Solvent: Anhydrous Toluene or Xylene

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.[1][2] Purge with

for 15 minutes. -

Reactant Loading: Charge the flask with 1-bromocarbazole, 9H-carbazole, and

under a positive stream of nitrogen. -

Catalyst Addition: Add the

precursor and phosphine ligand.[1][2] Note: Premixing the catalyst and ligand in a small volume of solvent for 5 minutes can enhance active species formation. -

Solvation: Add anhydrous toluene via syringe. The concentration should be approximately 0.1 M to 0.2 M relative to the bromide.[1]

-

Reflux: Heat the mixture to reflux (

) for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/DCM) or HPLC. -

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues.[1][2] Wash the pad with DCM.[1][2]

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane

Hexane/DCM 4:1) to isolate the white powder.[1][2] Sublimation is recommended for OLED-grade purity.[1][2]

Synthetic Workflow Visualization[6][9]

Figure 1: Palladium-catalyzed synthesis workflow for 9H-1,9'-bicarbazole, highlighting critical isolation steps for electronic-grade purity.

Physicochemical & Optoelectronic Properties[4][5][6][7][9][10][11][12][13]

The 1,9'-linkage induces a twisted conformation (dihedral angle

Table 2: Key Material Properties

| Property | Value (Approx.) | Significance |

| Glass Transition Temp ( | High morphological stability; prevents film crystallization during device operation. | |

| Decomposition Temp ( | Excellent thermal stability suitable for vacuum deposition.[1][2] | |

| HOMO Level | Deep HOMO facilitates hole injection/transport matching with anodes.[1][2] | |

| LUMO Level | High LUMO ensures electron blocking, confining excitons in the emissive layer. | |

| Triplet Energy ( | Sufficiently high to confine blue phosphorescent excitons (preventing back-transfer).[1][2] |

Applications in Drug Development & Materials Science

OLED Host Material (Primary Application)

In phosphorescent OLEDs (PhOLEDs), 9H-1,9'-bicarbazole acts as a "host" matrix.[2] Its primary function is to transport charge carriers (holes) and transfer energy to the dopant (emitter) without non-radiative loss.[1][2]

Mechanism:

-

Charge Balance: The carbazole moiety is hole-transporting.[1][2]

-

Exciton Confinement: The high

prevents the triplet exciton on the dopant from transferring back to the host (which would cause quenching).[1][2]

Pharmaceutical Relevance

While primarily an electronic material, the 1,9'-bicarbazole scaffold is relevant in drug discovery as:

-

Isotope Labeling Standards: Deuterated forms (e.g., 9H-1,9'-bicarbazole-[d15]) are used as internal standards in mass spectrometry to study the metabolism of carbazole-based drugs.

-

Structural Isosteres: The rigid, twisted biphenyl-like structure serves as a scaffold for designing kinase inhibitors where specific hydrophobic pocket occupancy is required.[1][2]

Exciton Energy Transfer Pathway[6][9]

Figure 2: Energy transfer mechanism in a PhOLED using 9H-1,9'-bicarbazole as a host. The high triplet energy of the host ensures unidirectional energy flow to the emitter.

Quality Control & Characterization

For both electronic and pharmaceutical applications, purity is paramount.[1][2] Isomeric impurities (e.g., 9,9'-bicarbazole) can act as charge traps or metabolic confounders.

HPLC Method for Purity Profiling[6][9]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

-

Gradient: 50% B to 100% B over 20 minutes.

-

Detection: UV at 254 nm and 290 nm (characteristic carbazole absorption).[1][2]

-

Acceptance Criteria:

References

-

PubChem. 9H-1,9'-Bicarbazole | C24H16N2.[1][2][4] National Library of Medicine.[1][2] Available at: [Link][2]

-

LookChem. CAS 27825-35-0 Data Sheet. Available at: [Link][2]

Sources

Electronic Properties of Asymmetric Bicarbazole Derivatives

Executive Summary

This guide analyzes the electronic structure, synthesis, and optoelectronic utility of asymmetric bicarbazole derivatives. While symmetric bicarbazoles (e.g., 3,3'-bicarbazole) have historically served as robust Hole Transport Materials (HTM), they often suffer from excessive crystallinity and limited triplet energy (

Molecular Design Strategy: The Case for Asymmetry

The transition from symmetric to asymmetric bicarbazole scaffolds is driven by the need to manipulate conformational disorder without sacrificing electronic connectivity.

Symmetry Breaking and Morphological Stability

Symmetric molecules (e.g., 9,9'-diethyl-3,3'-bicarbazole) tend to crystallize due to efficient packing, leading to grain boundaries in thin films that act as charge traps. Asymmetric designs, such as 9-phenyl-9H,9'H-[3,3']-bicarbazole or 3,9'-bicarbazole , introduce irregular molecular shapes.

-

Mechanism: The asymmetry increases the entropy of the system, raising the crystallization temperature and ensuring the formation of stable, pinhole-free amorphous films upon vacuum deposition or solution processing.

-

Thermal Properties: These derivatives typically exhibit high Glass Transition Temperatures (

C), crucial for device operational stability.

Triplet Energy ( ) Engineering

In PhOLEDs, the host material must have a higher

-

Conjugation Length Control: Asymmetric linkages (like the 3,9' bond) often induce a larger dihedral angle between carbazole units compared to planar symmetric couplings. This "twisted" conformation limits the extent of

-conjugation, thereby keeping the triplet energy high (

Electronic Structure & Properties

The electronic landscape of asymmetric bicarbazoles is defined by the interplay between the electron-rich nitrogen lone pairs and the aromatic system.

HOMO/LUMO Engineering

-

HOMO (Highest Occupied Molecular Orbital): Dominated by the carbazole nitrogen and the

-system. Asymmetric substitution allows fine-tuning. For instance, attaching an electron-withdrawing group (e.g., cyanophenyl, pyridine) to the 3-position of a 3,9'-bicarbazole core deepens the HOMO, improving oxidative stability. -

LUMO (Lowest Unoccupied Molecular Orbital): Generally located on the aromatic rings. In "bipolar" designs, where an electron-transporting unit (e.g., triazine) is attached to the asymmetric core, the LUMO localizes on the acceptor moiety, facilitating spatial separation of HOMO and LUMO (essential for TADF).

Comparative Data: Symmetric vs. Asymmetric

| Property | Symmetric (e.g., 3,3'-Bicarbazole) | Asymmetric (e.g., 3,9'-Bicarbazole) | Impact on Device |

| Linkage Topology | C3–C3' (Planar/Semi-planar) | C3–N9' (Highly Twisted) | Affects conjugation length |

| Triplet Energy ( | Moderate (~2.6 eV) | High (~2.8 – 3.0 eV) | Better blue/green host capability |

| Morphology | Prone to Crystallization | Stable Amorphous Glass | Longer device lifetime |

| Hole Mobility | High ( | Moderate ( | Balanced charge transport |

| Solubility | Low to Moderate | High | Enables solution processing |

Experimental Protocols

Synthesis of 3,9'-Bicarbazole (Ullmann Coupling)

Objective: Synthesize the asymmetric core via C-N bond formation. This protocol utilizes a copper-catalyzed Ullmann condensation, preferred for its robustness in creating C-N linkages between hindered carbazoles.

Reagents:

-

Carbazole (1.0 eq)

-

3-Bromocarbazole (1.0 eq)

-

Copper powder (Cu, 0.5 eq) or CuI (0.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

18-Crown-6 (Catalytic amount)

-

Solvent: o-Dichlorobenzene (ODCB) or Nitrobenzene

Workflow:

-

Inert Atmosphere: Purge a 3-neck round-bottom flask with

. -

Mixing: Add Carbazole, 3-Bromocarbazole,

, and Cu powder into the solvent. -

Reflux: Heat the mixture to reflux (

C) for 24–48 hours. Monitor via TLC (Hexane:DCM 3:1). -

Workup: Cool to RT. Filter off inorganic salts. Remove solvent under reduced pressure.

-

Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/DCM gradient).

-

Validation: Confirm structure via

-NMR and Mass Spectrometry.

Characterization Workflow

To validate the electronic properties, the following sequence is mandatory.

Figure 1: Standard characterization workflow for determining electronic energy levels.

Device Integration: PhOLED Host

Asymmetric bicarbazoles function primarily as the Host Material in the Emissive Layer (EML). Their role is to transport holes and transfer energy to the dopant (e.g., Ir(ppy)3 or FIrpic) without quenching excitons.

Energy Level Alignment

The device architecture relies on a "staircase" energy alignment to facilitate charge injection.

Typical Stack:

-

Anode: ITO

-

HIL: PEDOT:PSS or HAT-CN

-

HTL: TAPC (High hole mobility)

-

EML: Asymmetric Bicarbazole Host : Dopant (10-15%)

-

ETL: TPBi (Hole blocking, Electron transport)

-

Cathode: LiF / Al

Figure 2: Energy level alignment in a PhOLED using an asymmetric bicarbazole host. Note the confinement of holes and electrons within the EML.

Performance Metrics

Devices utilizing asymmetric 3,9'-bicarbazole hosts have demonstrated:

-

Turn-on Voltage (

): Low driving voltages (2.2 – 2.4 V) due to efficient hole injection. -

External Quantum Efficiency (EQE):

for green and blue phosphorescent devices.[1][2][3] -

Roll-off: Reduced efficiency roll-off at high brightness due to balanced charge carrier mobility and suppressed Triplet-Triplet Annihilation (TTA).

References

-

Vertex AI Search. (2025).[4] Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs. MDPI. Link

-

Vertex AI Search. (2025). Low-driving-voltage sky-blue phosphorescent organic light-emitting diodes with bicarbazole-bipyridine bipolar host materials. RSC Publishing. Link

-

Vertex AI Search. (2025). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. RSC Publishing. Link

-

Vertex AI Search. (2025). Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers. Royal Society of Chemistry.[5] Link

-

Vertex AI Search. (2025).[4][6][7] Single-Molecule and

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. Connectivity and twist: engineering high-performance green phosphorescent OLEDs using unipolar symmetric bicarbazole regioisomers - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 4. Single-Molecule and π–π-Stacked Dimer Electron Transport in Carbazole and Folded Bicarbazole Derivatives in Molecular Junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 9H-1,9'-bicarbazole via oxidative dimerization

Application Note: Sustainable Synthesis of 9H-1,9'-Bicarbazole (19DCZ) via Iron-Catalyzed Oxidative Dimerization

Executive Summary

The synthesis of 9H-1,9'-bicarbazole (19DCZ) represents a critical advancement in the development of host materials for deep blue Organic Light-Emitting Diodes (OLEDs).[1][2][3][4][5] Unlike the thermodynamically favored 3,3'-bicarbazole (formed via standard oxidative coupling) or 9,9'-bicarbazole (N-N coupling), the 1,9'-isomer offers a unique combination of high triplet energy (

Historically, accessing the C1-position of carbazole has required pre-functionalization (e.g., 1-halocarbazoles) or expensive noble-metal catalysts (Ru/Cu). This protocol details a direct, iron-catalyzed oxidative dimerization using air as the sole oxidant. This method, grounded in the recent work of Matsuda and Nakamura (2025), utilizes a hydride-bridged iron dimer mechanism to achieve high regioselectivity for the ortho-C-H amination pathway.[5]

Mechanistic Insight & Regioselectivity

The core challenge in carbazole dimerization is overcoming the electronic bias of the substrate. The C3 and C6 positions are most electron-rich and prone to electrophilic attack/radical coupling.

-

Standard Oxidation: Generates radical cations delocalized at C3/C6, leading to 3,3'-coupling.

-

Iron-Catalyzed Pathway: The iron catalyst coordinates to the carbazole nitrogen. A key hydride-bridged iron dimer intermediate facilitates a concerted metalation-deprotonation (CMD) or radical rebound mechanism that is sterically directed to the C1 position (ortho-C-H activation), followed by reductive elimination to form the C1-N9' bond.

Pathway Visualization

Experimental Protocol

Safety Warning: Carbazole derivatives can be irritants. Iron salts are generally low toxicity but should be handled with care. Perform all reactions in a fume hood.

Reagents & Materials

| Component | Grade/Specification | Role |

| 9H-Carbazole | >98% Purity (Recrystallized) | Substrate |

| Iron Catalyst | Fe(OAc)₂ or Fe(OTf)₂ (Optimized precursor) | Catalyst Source |

| Ligand | Bulky Bisphosphine or N-Ligand* | Regio-director |

| Solvent | o-Xylene or Chlorobenzene (Anhydrous) | High-BP Medium |

| Oxidant | Ambient Air (1 atm) | Terminal Oxidant |

| Workup | Ethyl Acetate, Brine, Silica Gel | Purification |

*Note: Specific ligand architecture (e.g., bulky phenanthroline or phosphine) is crucial for suppressing C3-coupling. Refer to Matsuda et al. (2025) for the exact ligand synthesis if not commercially available.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation

-

In a dry Schlenk tube, charge Iron(II) Acetate (5 mol%) and the Ligand (6 mol%).

-

Add anhydrous Chlorobenzene (2.0 mL).

-

Stir at room temperature for 15 minutes under Argon to ensure complex formation (solution typically turns deep red/brown).

Step 2: Substrate Addition

-

Add 9H-Carbazole (1.0 mmol, 167 mg) to the reaction vessel.

-

Add remaining solvent to reach a concentration of 0.2 M (Total vol ~5 mL).

-

Crucial Step: Remove the Argon line and equip the vessel with a drying tube (CaCl₂) or simply open to air (if using a reflux condenser open to atmosphere). The reaction requires O₂ from air.

Step 3: Oxidative Dimerization

-

Heat the reaction mixture to 110°C (oil bath temperature).

-

Stir vigorously (1000 rpm) to maximize air-liquid surface area.

-

Monitor: Run TLC (Hexane:EtOAc 10:1) every 2 hours.

-

Carbazole Rf: ~0.4

-

19DCZ Rf: ~0.5 (Distinct blue fluorescence under 365nm).

-

3,3'-Dimer Rf: ~0.3 (Lower due to H-bonding).

-

-

Reaction time is typically 12–24 hours .

Step 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with Dichloromethane (DCM) and pass through a short pad of Celite to remove iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient Hexane -> Hexane:DCM (9:1).

-

Isolation: The 1,9'-isomer usually elutes before the unreacted carbazole and significantly before the 3,3'-isomer.

-

Characterization & Validation

To ensure the product is the correct 1,9'-isomer (C-N coupling) and not the 3,3' (C-C) or 9,9' (N-N), analyze the ¹H NMR carefully.

| Feature | 9H-1,9'-Bicarbazole (19DCZ) | 3,3'-Bicarbazole |

| Symmetry | Asymmetric (Two distinct carbazole environments) | Symmetric (Halves are equivalent) |

| N-H Signal | One N-H peak (broad singlet, ~10.5 ppm) | Two equivalent N-H peaks (or one integration of 2H) |

| C1 Proton | Absent on one ring (substituted by N) | Present on both rings |

| Aromatic Region | Complex multiplet (15 aromatic protons) | Simplified pattern due to symmetry |

Key Validation Check: In the ¹H NMR (DMSO-d₆), look for the shielded proton at the C8' position (on the N-substituted ring) due to the orthogonal twist of the two carbazole planes. This is a hallmark of the 1,9'-geometry.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Insufficient Oxygen | Increase stirring speed or bubble air slowly through the solution. |

| High 3,3'-Dimer | Ligand dissociation or high temp | Lower temp to 100°C; Ensure ligand excess (1.2 equiv relative to Fe). |

| No Reaction | Catalyst poisoning | Ensure solvent is peroxide-free; Use fresh Iron(II) salt. |

References

-

Matsuda, H., Hong, S. H., Ahn, S., et al. (2025).[5][6] Sustainable iron-catalyzed carbazole dimerization for high triplet host/electron blocking materials of efficient deep blue OLEDs. Communications Materials, 6(1).

-

Tsang, A. S. K., et al. (2018). Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile. Journal of Organic Chemistry, 83(24).

-

Li, B., et al. (2019). 9,9'-Bicarbazole: New Molecular Skeleton for Organic Light-Emitting Diodes. Chemistry – A European Journal, 25(18).

- Patureau, F. W., et al. (2019). Dehydrogenative Cross-Coupling of Carbazoles. Angewandte Chemie International Edition. (Comparison for Ru/Cu methods).

Sources

Application Note: 9H-1,9'-Bicarbazole as a High-Triplet Energy Host for Blue PhOLEDs

Executive Summary

The commercialization of stable, high-efficiency blue phosphorescent organic light-emitting diodes (PhOLEDs) remains the "final frontier" of display technology.[1] While red and green phosphorescent systems are mature, blue systems suffer from short operational lifetimes and efficiency roll-off.[2] A primary failure mode is Triplet-Triplet Annihilation (TTA) and reverse energy transfer, caused by host materials with insufficient triplet energy (

This Application Note details the utilization of 9H-1,9'-bicarbazole (1,9'-BCz) , a wide-bandgap host material designed to overcome these limitations.[1] Unlike its planar counterparts (e.g., CBP), 1,9'-BCz features a sterically twisted architecture that interrupts

Section 1: Molecular Architecture & Mechanism

The Steric Advantage

The structural isomerism of bicarbazoles dictates their optoelectronic utility.[1]

-

3,9'-Bicarbazole: The most common isomer.[1] It retains significant conjugation, resulting in a lower

(~2.7–2.8 eV), which is marginal for deep blue confinement.[1] -

9H-1,9'-Bicarbazole: The linkage at the C1 position creates severe steric repulsion between the carbazole proton at C8' and the bulk of the second carbazole unit.[1] This forces the two aromatic planes into a nearly orthogonal configuration (dihedral angle > 70°).[1]

Mechanism of Action:

This orthogonal twist decouples the electronic orbitals of the two carbazole units.[1] The molecule effectively behaves as two isolated carbazole moieties, retaining the high triplet energy of the monomer (~3.0 eV) while doubling the molecular weight to improve thermal stability (Glass Transition Temperature,

Energy Level Alignment

For efficient blue phosphorescence, the host must confine excitons on the dopant.[1]

Figure 1: Energy transfer dynamics.[1] The high triplet energy of 1,9'-BCz (3.0 eV) creates an exothermic gradient to the dopant (2.65 eV), preventing the back-transfer that causes efficiency roll-off.[1]

Section 2: Synthesis & Purification Protocols

Safety Note: All synthesis steps involving palladium catalysts and organohalides must be performed in a fume hood.

Synthesis via Buchwald-Hartwig Amination

The synthesis of 1,9'-BCz is challenging due to the steric hindrance at the C1 position of the 1-bromocarbazole starting material.[1] Standard ligands (e.g., PPh3) often fail.[1]

Reagents:

-

Substrate A: 1-Bromocarbazole (1.0 eq) [Note: Synthesis requires BCl3-directed Friedel-Crafts or specific lithiation protocols].[1]

-

Substrate B: Carbazole (1.2 eq).[1]

-

Catalyst: Pd2(dba)3 (2 mol%).[1]

-

Ligand: Tri-tert-butylphosphine (

) or SPhos (4-6 mol%).[1] Critical: Bulky, electron-rich ligands are required to facilitate oxidative addition into the sterically crowded C1-Br bond. -

Base: Sodium tert-butoxide (NaOtBu) (2.5 eq).[1]

-

Solvent: Anhydrous Xylene (degassed).[1]

Step-by-Step Protocol:

-

Inert Atmosphere Setup: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon (3 cycles).

-

Loading: Add 1-bromocarbazole (10 mmol), carbazole (12 mmol), and NaOtBu (25 mmol) to the flask against a positive stream of Argon.

-

Catalyst Addition: Add Pd2(dba)3 and the phosphine ligand.[1]

-

Solvation: Add anhydrous Xylene (50 mL) via syringe.

-

Reaction: Reflux at

for 24–48 hours. Monitor via TLC (Eluent: Hexane/DCM 4:1).[1] The steric bulk slows the kinetics significantly compared to 3,9' couplings.[1] -

Quenching: Cool to room temperature, filter through a Celite pad to remove Palladium black, and wash with DCM.

-

Isolation: Concentrate the filtrate and precipitate in cold Methanol.

Purification: The "OLED Grade" Standard

For device longevity, purity must exceed 99.9%.[1] Recrystallization alone is insufficient.[1]

Protocol:

-

Recrystallization: Dissolve crude solid in boiling Toluene/Ethanol (1:1). Cool slowly to

to crystallize. Repeat twice. -

Vacuum Train Sublimation (Critical):

-

Load material into a quartz boat within a gradient sublimation tube.[1]

-

Pressure:

Torr.[1] -

Source Temp:

(approx, dependent on vacuum). -

Gradient: Impurities (solvent, precursors) will deposit in the cooler zones (

), while the pure 1,9'-BCz forms crystals in the middle zone ( -

Yield: Collect only the central crystalline band.[1]

-

Section 3: Device Fabrication Workflow

Target Architecture: ITO (150nm) / HAT-CN (10nm) / TAPC (40nm) / 1,9'-BCz:FIrpic (10%, 30nm) / TPBi (40nm) / LiF (1nm) / Al (100nm)[1]

Fabrication Flowchart

Figure 2: Fabrication workflow.[1] Note the critical co-deposition step for the EML.

Key Fabrication Parameters

| Layer | Material | Thickness | Rate ( | Function |

| Anode | ITO | 150 nm | N/A | Transparent Electrode |

| HIL | HAT-CN | 10 nm | 0.5 | Hole Injection / Interface Stabilization |

| HTL | TAPC | 40 nm | 1.0 | Hole Transport / Electron Blocking |

| EML | 1,9'-BCz : FIrpic | 30 nm | 1.0 : 0.1 | Blue Phosphorescence |

| ETL | TPBi | 40 nm | 1.0 | Electron Transport / Hole Blocking |

| EIL | LiF | 1 nm | 0.1 | Electron Injection |

| Cathode | Al | 100 nm | 3.0–5.0 | Reflective Contact |

Protocol Insight: The 1,9'-BCz host has a wide bandgap.[1] To minimize the injection barrier, TAPC is selected as the HTL because its LUMO (-1.8 eV) effectively blocks electrons, while its HOMO (-5.5 eV) aligns reasonably well with 1,9'-BCz (-5.8 eV).[1]

Section 4: Performance Validation

Characterization Checklist

Before claiming success, the device must undergo the following validation:

-

Electroluminescence (EL) Spectrum:

-

Current Density-Voltage-Luminance (J-V-L):

-

Target: Turn-on voltage (

) < 3.5 V at 1 cd/m².[1]

-

-

External Quantum Efficiency (EQE):

Data Interpretation

| Metric | Expected (1,9'-BCz) | Comparison (CBP) | Interpretation |

| Triplet Energy ( | 3.00 eV | 2.56 eV | 1,9'-BCz prevents back-transfer; CBP leaks energy. |

| EQE (Max) | ~18-20% | ~12-15% | Superior confinement yields higher efficiency. |

| CIE Coordinates | (0.16, 0.35) | (0.17, 0.[1]38) | Purer blue color due to lack of host contamination.[1] |

Section 5: References[4][5]

-

Original Synthesis & Concept:

-

Title: "Bicarbazole-based host materials for blue phosphorescent OLEDs"

-

Source:Journal of Materials Chemistry C

-

Link:[Link] (Representative context for twisted bicarbazoles).

-

-

Buchwald-Hartwig Amination Protocols:

-

Triplet Energy Confinement Theory:

-

Device Architecture Standards:

-

Title: "Development of High-Efficiency Blue Phosphorescent OLEDs"

-

Source:Universal Display Corporation / SID Symposium

-

Link:[Link] (Context on commercial blue requirements).

-

(Note: Specific papers on "9H-1,9'-bicarbazole" are less abundant than 3,9' isomers; the protocols above are derived from the best practices for sterically hindered carbazole couplings and wide-bandgap host engineering.)

Sources

Application Notes and Protocols for the Fabrication of High-Efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs Using a 9H-1,9'-bicarbazole Host

I. Introduction: The Role of Bicarbazole Hosts in Advancing TADF Technology

Organic Light-Emitting Diodes (OLEDs) utilizing Thermally Activated Delayed Fluorescence (TADF) have emerged as a cornerstone for next-generation displays and lighting, promising nearly 100% internal quantum efficiency (IQE) without the need for expensive and rare heavy metals like iridium or platinum. The core principle of TADF lies in the efficient harvesting of both singlet and triplet excitons.[1] This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are upconverted to emissive singlet excitons, facilitated by a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) states.[2][3]

The host material in the emissive layer (EML) plays a pivotal role in the performance of a TADF OLED. It not only serves as a matrix for the TADF emitter but also facilitates charge transport and ensures efficient energy transfer to the dopant. Carbazole-based materials, and specifically bicarbazole derivatives, have garnered significant attention as host materials due to their robust thermal stability, excellent hole-transporting properties, and high triplet energies.[4][5] A high triplet energy is crucial to prevent reverse energy transfer from the TADF emitter back to the host, thereby confining excitons on the emitter and maximizing luminescence efficiency.

This application note provides a comprehensive guide to the fabrication and characterization of a high-efficiency green TADF OLED using 9H-1,9'-bicarbazole as the host material and the well-established TADF emitter, 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) . We will detail a step-by-step fabrication protocol based on vacuum thermal evaporation (VTE), discuss the critical parameters influencing device performance, and outline the essential characterization techniques.

II. Foundational Principles: Device Architecture and Material Selection

The selection and strategic arrangement of materials are paramount to constructing an efficient TADF OLED. The device architecture is designed to ensure balanced injection of holes and electrons, efficient transport of these charges to the emissive layer, and effective confinement of excitons within the EML to maximize radiative recombination.

A. Proposed Device Structure and Energy Level Alignment

A typical multilayer TADF OLED structure is employed to optimize performance. The proposed device architecture is as follows:

ITO / TAPC (40 nm) / 9H-1,9'-bicarbazole:4CzIPN (6 wt%, 30 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)

The energy level diagram for this device illustrates the favorability of charge injection, transport, and confinement.

Caption: Energy level diagram of the proposed TADF OLED.

B. Rationale for Material Selection

The careful selection of each material is critical for achieving a high-performance device. The properties of the chosen materials are summarized in the table below.

| Layer | Material | Full Name | Function | HOMO (eV) | LUMO (eV) | Triplet Energy (ET, eV) |

| HTL | TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane | Hole Transport, Electron Blocking | -5.5[6] | -2.0[6] | 2.87[6] |

| Host | 9H-1,9'-bicarbazole | 9H-1,9'-bicarbazole | Host Matrix, Hole Transport | ~ -5.7[6] | ~ -2.1[6] | ~3.0[6] |

| Emitter | 4CzIPN | 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile | Green TADF Emitter | -5.8[7] | -3.4[7] | ~2.60[8][9] |

| ETL/HBL | TPBi | 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) | Electron Transport, Hole Blocking | -6.2[10] | -2.7[10] | ~2.74 |

| EIL | LiF | Lithium Fluoride | Electron Injection | - | - | - |

-

Substrate: Indium Tin Oxide (ITO) coated glass serves as the transparent anode due to its high conductivity and optical transparency.

-

Hole Transport Layer (HTL): TAPC is an excellent choice for the HTL due to its high hole mobility and a deep highest occupied molecular orbital (HOMO) level, which facilitates efficient hole injection from the ITO.[6][11][12] Its high triplet energy (2.87 eV) also helps to confine triplet excitons within the emissive layer.[6]

-

Emissive Layer (EML):

-

Host (9H-1,9'-bicarbazole): This material possesses a high triplet energy (~3.0 eV), which is essential to prevent energy back-transfer from the 4CzIPN emitter (ET ~2.60 eV).[6][8][9] Its carbazole moieties provide good hole-transporting characteristics, contributing to a balanced charge distribution within the EML.

-

Emitter (4CzIPN): As a benchmark green TADF emitter, 4CzIPN exhibits a small ΔEST, leading to efficient RISC and high photoluminescence quantum yield (PLQY).[7][13] A doping concentration of 6 wt% is often found to be optimal to balance efficient energy transfer and minimize concentration quenching.[14]

-

-

Electron Transport and Hole Blocking Layer (ETL/HBL): TPBi is a widely used electron-transporting material with a low lowest unoccupied molecular orbital (LUMO) level of -2.7 eV, which facilitates electron injection from the cathode.[10][15] Its very deep HOMO level (-6.2 eV) creates a significant energy barrier for holes, effectively blocking them from reaching the cathode and ensuring that recombination occurs predominantly within the EML.[10]

-

Electron Injection Layer (EIL): A thin layer of LiF is used to lower the electron injection barrier between the ETL and the aluminum cathode.

-

Cathode: Aluminum (Al) is used as the cathode due to its stability and ease of deposition.

III. Detailed Fabrication Protocol: From Substrate to Device

The fabrication of TADF OLEDs is performed using high-vacuum thermal evaporation, a technique that allows for precise control over film thickness and purity.[16][17] The entire process, from substrate cleaning to encapsulation, should be conducted in a cleanroom environment to minimize contamination.

A. Workflow Overview

Caption: High-level workflow for TADF OLED fabrication.

B. Step-by-Step Protocol

1. Substrate Preparation (ITO Glass Cleaning)

Causality: A pristine substrate surface is critical for uniform film growth and to prevent electrical shorts. The following sequential cleaning process is designed to remove organic residues, particulates, and ionic contaminants.[18][19]

-

Initial Scrub: Gently scrub the ITO-coated glass substrates with a lint-free wipe soaked in a 2% solution of Hellmanex III (or equivalent lab-grade detergent) in deionized (DI) water.

-

Ultrasonic Bath 1 (Detergent): Place the substrates in a substrate holder and sonicate in the 2% detergent solution at 50-60°C for 15 minutes.

-

DI Water Rinse: Thoroughly rinse the substrates under a stream of flowing DI water for at least 5 minutes.

-

Ultrasonic Bath 2 (DI Water): Sonicate the substrates in fresh DI water at 50-60°C for 15 minutes.

-

Ultrasonic Bath 3 (Acetone): Transfer the substrates to a beaker with acetone and sonicate for 15 minutes.

-

Ultrasonic Bath 4 (Isopropyl Alcohol - IPA): Transfer the substrates to a beaker with IPA and sonicate for 15 minutes.

-

Final Rinse & Dry: Rinse the substrates again with flowing DI water and then dry them using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the vacuum chamber, treat the substrates with UV-ozone for 10-15 minutes. This step removes final organic traces and increases the work function of the ITO, improving hole injection.[19]

2. Vacuum Thermal Evaporation (VTE)

Causality: VTE is the standard method for depositing small-molecule organic materials due to the high purity of the resulting films and precise thickness control.[16] The process involves heating the source material in a crucible under high vacuum, causing it to sublimate and deposit onto the cooler substrate.[15]

-

System Preparation: Load the pre-cleaned ITO substrates into the substrate holder in the VTE chamber. Load the organic materials and metals into separate thermal evaporation sources (e.g., tungsten or tantalum boats for organics, a specialized boat for Al).

-

Pump Down: Evacuate the chamber to a base pressure of ≤ 5 x 10-6 mbar. This is crucial to ensure a long mean free path for the evaporated molecules and to prevent contamination of the films.[20]

-

Layer Deposition: Deposit the layers sequentially without breaking the vacuum. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance (QCM).

| Layer | Material | Deposition Rate (Å/s) | Final Thickness (nm) |

| HTL | TAPC | 1.0 - 1.5 | 40 |

| EML | 9H-1,9'-bicarbazole | 1.0 | 30 |

| EML | 4CzIPN | 0.06 | (Co-deposited for 6 wt%) |

| ETL/HBL | TPBi | 1.0 - 1.5 | 40 |

| EIL | LiF | 0.1 - 0.2 | 1 |

| Cathode | Al | 2.0 - 5.0 | 100 |

Self-Validation: The co-deposition rate for the EML is critical. To achieve a 6 wt% doping concentration, the deposition rate of the dopant (4CzIPN) should be approximately 6% of the host's (9H-1,9'-bicarbazole) rate, assuming similar material densities. This ratio must be carefully calibrated and maintained throughout the deposition.

3. Encapsulation

Causality: Organic materials and the reactive cathode are highly susceptible to degradation from oxygen and moisture. Encapsulation is a critical step to ensure device longevity.

-

Immediately after cathode deposition, transfer the devices into an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air.

-

Place a pre-cleaned glass slide over the device, using a UV-curable epoxy around the perimeter of the active area to create a seal.

-

Cure the epoxy with a UV lamp according to the manufacturer's specifications. For enhanced stability, a desiccant can be placed within the encapsulated volume.

IV. Device Characterization and Performance Metrics

After fabrication, the devices must be characterized to evaluate their performance. All measurements should be conducted in air-free conditions.

1. Current Density-Voltage-Luminance (J-V-L) Characteristics:

-

Protocol: Apply a forward bias voltage across the device and measure the resulting current density (J) and luminance (L).

-

Insights: This measurement provides the turn-on voltage (voltage at which light is first detected, typically at 1 cd/m²), operating voltage, and demonstrates the relationship between charge injection and light output.

2. Electroluminescence (EL) Spectrum:

-

Protocol: Measure the spectral output of the device at a constant driving voltage or current.

-

Insights: This identifies the peak emission wavelength and the color coordinates (CIE 1931) of the device, confirming that emission originates from the 4CzIPN dopant.

3. External Quantum Efficiency (EQE) and Power Efficiency:

-

Protocol: The EQE is calculated from the J-V-L data and the EL spectrum. It represents the ratio of photons emitted from the device to the number of electrons injected. Power efficiency (lm/W) and current efficiency (cd/A) are also calculated.

-

Insights: EQE is the most critical metric for evaluating the overall device efficiency. The efficiency roll-off (the decrease in EQE at high brightness) is also a key indicator of device stability and performance under practical operating conditions.

4. Transient Electroluminescence:

-

Protocol: Apply a pulsed voltage to the device and measure the time-resolved decay of the electroluminescence.

-

Insights: This measurement can distinguish between prompt fluorescence and delayed fluorescence, confirming the TADF mechanism is active in the device. The lifetime of the delayed component is related to the RISC rate.

V. Expected Results and Troubleshooting

A well-fabricated device based on this protocol can be expected to exhibit high performance. Devices using carbazole-based hosts with 4CzIPN have demonstrated high external quantum efficiencies, often exceeding 15-20%, with some optimized structures reaching over 30%.[13][21] The emission should be green, with a peak wavelength around 520 nm, originating from the 4CzIPN emitter.

| Parameter | Expected Value | Potential Issue | Troubleshooting Step |

| Turn-on Voltage | < 4.0 V | High turn-on voltage | Poor charge injection. Verify ITO cleaning, EIL/cathode deposition. |

| Max EQE | > 15% | Low efficiency | Poor charge balance, exciton quenching. Optimize layer thicknesses, check doping concentration. |

| Color (CIE) | (~0.3, ~0.6) | Emission from host or exciplex | Inefficient energy transfer. Verify host triplet energy, ensure proper doping. |

| Leakage Current | Low | High leakage current | Particulate contamination, pinholes in films. Improve cleanroom protocol, optimize deposition conditions. |

VI. Conclusion

The use of 9H-1,9'-bicarbazole as a host material offers a promising pathway for fabricating highly efficient TADF OLEDs. Its high triplet energy effectively confines excitons on the TADF emitter, while its inherent charge-transporting properties contribute to a well-balanced device. By following the detailed protocols for substrate preparation, vacuum deposition, and characterization outlined in this application note, researchers can reliably fabricate and evaluate high-performance green TADF-OLEDs. The principles and methodologies described herein provide a solid foundation for further research and development in the field, including the exploration of novel bicarbazole derivatives and advanced TADF emitters.

VII. References

-

ResearchGate. (n.d.). (a) Chemical structures of the 4CzIPN and mCBP molecules and... [Image]. Retrieved from [Link]

-

Patsnap. (2024). TADF Materials in OLEDs: How They Work and Why They Matter. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C. Retrieved from [Link]

-